molecular formula C9H10N2O2 B14327501 1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate CAS No. 105456-75-5

1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate

Cat. No.: B14327501
CAS No.: 105456-75-5
M. Wt: 178.19 g/mol
InChI Key: UYUWKHAKTNKLEZ-UHFFFAOYSA-N
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Description

1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate is an organic compound with a unique structure that includes a diazonium group and a furan ring

Preparation Methods

The synthesis of 1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate typically involves the reaction of a suitable precursor with a diazotizing agent. Common synthetic routes include:

    Diazotization Reaction: This involves the reaction of an amine precursor with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Industrial Production: Industrial methods may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

    Substitution: The diazonium group can be substituted with other nucleophiles (e.g., halides, hydroxides) under appropriate conditions, leading to the formation of substituted derivatives.

Scientific Research Applications

1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The furan ring also contributes to its reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

1-Diazonio-4-(5-methylfuran-2-yl)but-1-en-2-olate can be compared with other diazonium compounds and furan derivatives:

    Similar Compounds: Examples include 1-diazonio-4-phenylbut-1-en-2-olate and 1-diazonio-4-(2-furyl)but-1-en-2-olate.

    Uniqueness: The presence of both a diazonium group and a furan ring in its structure makes it unique, providing a combination of reactivity and stability that is not commonly found in other compounds.

Properties

CAS No.

105456-75-5

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-diazo-4-(5-methylfuran-2-yl)butan-2-one

InChI

InChI=1S/C9H10N2O2/c1-7-2-4-9(13-7)5-3-8(12)6-11-10/h2,4,6H,3,5H2,1H3

InChI Key

UYUWKHAKTNKLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CCC(=O)C=[N+]=[N-]

Origin of Product

United States

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